(4,6-Dichloro-2-methylpyridin-3-yl)methanamine
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Overview
Description
(4,6-Dichloro-2-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-2-methylpyridin-3-yl)methanamine typically involves the chlorination of 2-methylpyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(4,6-Dichloro-2-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Methyl-4,6-dichloropyridine: Another derivative with slight variations in the position of the methyl and chlorine groups.
Uniqueness
(4,6-Dichloro-2-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(4,6-dichloro-2-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,3,10H2,1H3 |
InChI Key |
KWFCVBPMFMIFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)CN |
Origin of Product |
United States |
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